1-Benzyl-1h-indole-7-carboxylic acid

Description

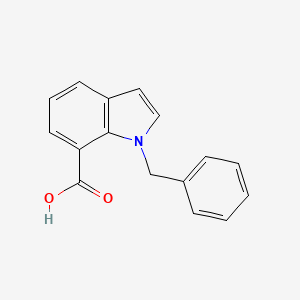

Structure

3D Structure

Properties

IUPAC Name |

1-benzylindole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19)14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOUZENIUWFUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Benzyl 1h Indole 7 Carboxylic Acid

Classical and Contemporary Synthetic Routes to Indole (B1671886) Carboxylic Acid Frameworks

The synthesis of the indole nucleus, particularly with substitution at the 7-position, can be approached through various classical and modern synthetic methods. These routes are foundational to accessing the precursor required for the final N-benzylation step.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a venerable and widely employed method, offers a potential route to indole-7-carboxylic acids. wikipedia.orgthermofisher.combyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a suitable carbonyl compound. wikipedia.orgbyjus.com For the synthesis of an indole-7-carboxylic acid derivative, a (2-carboxyphenyl)hydrazine or a protected version thereof would be the requisite starting material.

The general mechanism, initiated by the formation of a phenylhydrazone, proceeds through a critical nih.govnih.gov-sigmatropic rearrangement of the corresponding enehydrazine tautomer. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like hydrochloric or sulfuric acid to Lewis acids such as zinc chloride, is crucial for the reaction's success. wikipedia.org One of the primary challenges in applying this method to ortho-substituted phenylhydrazines, such as those required for 7-substituted indoles, is the potential for the formation of undesired regioisomers. rsc.org However, strategic selection of the carbonyl partner and reaction conditions can often mitigate this issue. For instance, the reaction of a (2-carboxyphenyl)hydrazine with pyruvic acid would be expected to yield indole-2,7-dicarboxylic acid, which could then be selectively decarboxylated at the 2-position.

Friedel-Crafts Alkylation for N-Benzylation

While Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings, its direct application for the N-benzylation of an unprotected indole-7-carboxylic acid is not the preferred method. The indole nucleus is highly susceptible to electrophilic attack at the C3 position, and the presence of the free carboxylic acid could lead to complex side reactions under typical Friedel-Crafts conditions (i.e., a strong Lewis acid).

A more viable approach involves the N-benzylation of a pre-formed indole-7-carboxylic acid ester. This transformation is typically achieved under basic conditions, where the indole nitrogen is deprotonated to form a nucleophilic indolide anion. This anion then readily reacts with an electrophilic benzylating agent, such as benzyl (B1604629) bromide. Common bases and solvents for this reaction include sodium hydride in N,N-dimethylformamide (DMF) or potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.govorgsyn.org The choice of base and solvent can significantly influence the regioselectivity of the alkylation, favoring N-alkylation over C-alkylation.

A representative procedure for the N-benzylation of a related indole ester, methyl indole-5-carboxylate, involves the use of sodium hydride in DMF followed by the addition of benzyl bromide. nih.gov This method generally provides the N-benzylated product in good yield.

| Reagent/Condition | Role | Reference |

| Sodium Hydride (NaH) | Base for deprotonation of indole N-H | nih.gov |

| N,N-Dimethylformamide (DMF) | Polar aprotic solvent | nih.govrsc.org |

| Benzyl Bromide | Benzylating agent | nih.govrsc.org |

| Potassium Hydroxide (KOH) | Alternative base | orgsyn.org |

| Dimethyl Sulfoxide (DMSO) | Alternative polar aprotic solvent | orgsyn.org |

Transition-Metal-Catalyzed Coupling Reactions for Indole Functionalization

Modern synthetic chemistry has seen a surge in the use of transition-metal-catalyzed reactions for the functionalization of heterocyclic compounds, including indoles. beilstein-journals.org While many of these methods focus on C-H functionalization at various positions of the indole ring, palladium-catalyzed reactions have been developed for both C-H and N-H functionalization. beilstein-journals.org

Palladium-catalyzed decarboxylative reactions have emerged as a powerful tool for C3-allylation and C3-benzylation of indoles. nih.gov These methods typically start with N-alkoxycarbonyl (N-alloc) or N-benzyloxycarbonyl (N-Cbz) protected indoles. nih.gov While these specific examples lead to C3-functionalization, they highlight the versatility of palladium catalysis in indole chemistry. Direct N-benzylation of indoles using palladium catalysis is less common, with traditional SN2-type reactions under basic conditions being more prevalent.

Hydrolysis of Ester Precursors

The final step in the synthesis of 1-Benzyl-1H-indole-7-carboxylic acid, assuming a strategy involving an ester intermediate, is the hydrolysis of the ester group. This transformation is typically accomplished under basic conditions, for example, by heating the ester with an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). nih.gov

Care must be taken during this step to ensure that the reaction conditions are not so harsh as to cause cleavage of the N-benzyl group or other undesired side reactions. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) until all the starting ester has been consumed. Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid, which can then be isolated by filtration. A study on the synthesis of 1-benzylindoles as inhibitors of cytosolic phospholipase A2α describes the alkaline ester hydrolysis of a methyl indole-5-carboxylate derivative using aqueous potassium hydroxide in a mixture of methanol and THF at 70 °C. nih.gov

| Reagent | Solvent System | Temperature | Reference |

| Potassium Hydroxide (aq) | Methanol/THF | 70 °C | nih.gov |

| Sodium Hydroxide (aq) | Methanol/Water | Reflux | General Method |

| Lithium Hydroxide (aq) | THF/Water | Room Temp. | General Method |

Palladium-Catalyzed C-H Activation and Benzylation Pathways

While palladium-catalyzed C-H activation has become a powerful tool for the functionalization of indoles, most reported methodologies focus on the activation of C-H bonds at the C2, C3, or even positions on the benzene (B151609) ring. mdpi.com For instance, a palladium-catalyzed domino reaction of indole-carboxylic acids with benzyl alcohols in water has been shown to lead to C3-benzylation. mdpi.com This particular reaction proceeds via a (η³-benzyl)palladium(II) complex which activates the C3–H bond of the indole. mdpi.com

Direct palladium-catalyzed N-benzylation via C-H activation is not a standard or widely reported method for indoles. The inherent nucleophilicity of the indole nitrogen generally favors classical alkylation pathways under basic conditions.

Regioselective Synthesis of this compound

A plausible and efficient regioselective synthesis of this compound would likely involve a two-step sequence:

Synthesis of an Indole-7-carboxylate Ester: This could potentially be achieved through a modified Fischer indole synthesis using a (2-alkoxycarbonylphenyl)hydrazine as a starting material. Alternatively, other indole synthesis methods that allow for regioselective introduction of a carboxylate group at the 7-position could be employed.

N-Benzylation and Hydrolysis: The resulting indole-7-carboxylate ester would then undergo N-benzylation. Based on analogous transformations, this would be carried out under basic conditions using a reagent such as sodium hydride or potassium hydroxide in a polar aprotic solvent like DMF or DMSO, with benzyl bromide as the electrophile. nih.govorgsyn.org The resulting 1-benzyl-1H-indole-7-carboxylate ester would then be subjected to basic hydrolysis to yield the final target compound, this compound. nih.gov The key to regioselectivity in the benzylation step lies in the greater kinetic and thermodynamic favorability of attack at the nitrogen atom of the indolide anion compared to the carbon atoms of the ring.

Optimization of Reaction Conditions and Efficiency for Target Compound Synthesis

Optimizing the synthesis of this compound primarily focuses on the N-alkylation step of the indole ring. Key parameters that are manipulated to enhance reaction efficiency, yield, and purity include the choice of solvent, the catalytic system (typically a base), the stoichiometry of reactants, and the reaction temperature.

The selection of an appropriate solvent and base is crucial in the N-alkylation of indoles. The solvent can influence the solubility of the reactants and the reactivity of the nucleophile, while the base is responsible for deprotonating the indole nitrogen, thereby activating it for the substitution reaction.

In the context of N-alkylation, aprotic polar solvents are frequently employed. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices due to their ability to dissolve the indole substrate and the intermediate indole anion. orgsyn.org For instance, a standard procedure for the N-benzylation of indole uses potassium hydroxide as the base in DMSO at room temperature. orgsyn.org Tetrahydrofuran (THF) is another solvent that can be effective, particularly when used with a strong base like sodium hydride (NaH). nih.gov

The choice of solvent can also dictate the regioselectivity of the alkylation (N-alkylation vs. C-alkylation). Higher reaction temperatures in solvents like DMF tend to favor the thermodynamically more stable N-alkylation product. rsc.org In some advanced catalytic systems, the solvent choice is paramount for achieving high selectivity. For example, in indium(III)-catalyzed alkylations of 2,3-disubstituted indoles, using THF preferentially yields the N1-alkylation product, while switching to toluene (B28343) favors C6-alkylation. acs.org

The "catalyst" in this context is typically a base strong enough to deprotonate the indole N-H group. Common bases include alkali metal hydroxides (KOH), carbonates (Cs₂CO₃), and hydrides (NaH). orgsyn.orgnih.govresearchgate.net The selection depends on the substrate's sensitivity and the desired reaction conditions. Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward. nih.gov Potassium hydroxide is a more economical and commonly used option. orgsyn.org In some cases, basic ionic liquids have been explored as both the solvent and catalyst, presenting a greener alternative. researchgate.net

| Solvent | Typical Base | Effect on N-Alkylation | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Potassium Hydroxide (KOH) | Effective for dissolving reactants, promotes efficient alkylation at room temperature. | orgsyn.org |

| Dimethylformamide (DMF) | Sodium Hydride (NaH) | Commonly used, heating can improve yield and favor N-alkylation over C-alkylation. | nih.govrsc.org |

| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | Can provide high yields for N-alkylation, often preferred in specific catalytic systems. | acs.org |

| Basic Ionic Liquids (e.g., [bmin]OH) | Self-catalytic | Acts as both solvent and catalyst, offering a greener alternative with high yields. | researchgate.net |

Fine-tuning the stoichiometry of the reactants and controlling the reaction temperature are essential for maximizing the yield of this compound while minimizing side reactions.

Typically, the reaction is performed with a slight excess of the base (around 1.2 to 4 equivalents) to ensure complete deprotonation of the indole N-H. orgsyn.org The amount of the alkylating agent, benzyl bromide or benzyl chloride, can range from stoichiometric (1 equivalent) to a significant excess (2 equivalents or more) to ensure the reaction goes to completion. orgsyn.org Using a large excess of the benzylating agent can increase the reaction rate but may also lead to purification challenges.

Temperature control is a critical factor. The N-benzylation of indole with benzyl bromide in DMSO/KOH is an exothermic reaction, and initial cooling with an ice-water bath is recommended to moderate the reaction rate. orgsyn.org After the initial addition, the reaction is often allowed to proceed at room temperature. orgsyn.org In other systems, such as those using DMF, heating may be necessary to achieve a reasonable reaction rate and yield. Optimization studies have shown that temperatures can be elevated, sometimes to 125°C or 150°C, particularly in microwave-assisted syntheses, to drastically reduce reaction times from hours to minutes. rsc.org However, for indole carboxylic acids, excessive heat can pose a risk of decarboxylation, which would lead to an undesired byproduct. rsc.org Therefore, the optimal temperature is a balance between achieving a sufficient reaction rate and maintaining the stability of the carboxylic acid group.

| Parameter | Typical Range | Rationale/Effect | Reference |

|---|---|---|---|

| Base Stoichiometry | 1.2 - 4.0 eq. | Ensures complete deprotonation of the indole nitrogen to form the reactive nucleophile. | orgsyn.org |

| Benzyl Halide Stoichiometry | 1.0 - 2.0 eq. | Drives the reaction to completion. Excess may require more rigorous purification. | orgsyn.org |

| Temperature | 0°C to 150°C | Initial cooling can control exothermic reactions. Heating reduces reaction time but risks decarboxylation of the acid. | orgsyn.orgrsc.org |

Green Chemistry Principles in the Synthesis of Indole Derivatives

The application of green chemistry principles to the synthesis of indole derivatives aims to reduce the environmental impact of chemical processes. This involves developing methodologies that are more energy-efficient, use less hazardous materials, and generate less waste.

One major focus is the replacement of conventional volatile organic solvents (VOCs) like DMF with more environmentally benign alternatives. Water has been successfully used as a solvent for some palladium-catalyzed reactions of indole-carboxylic acids, demonstrating its potential as a green solvent. mdpi.com Ethanol is another green solvent that can be used for some indole syntheses, such as in multicomponent reactions that build the indole core. rsc.org

Energy efficiency is another key principle. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times from hours to minutes and thereby lowering energy consumption. tandfonline.com This technique has been successfully applied to the synthesis of various N-substituted indoles. tandfonline.com

Furthermore, developing one-pot or multicomponent reactions is a central goal of green chemistry as it improves atom economy and reduces waste from intermediate purification steps. acs.org While the final N-benzylation step may be separate, building the initial indole-7-carboxylic acid scaffold through a multicomponent strategy aligns with green principles. acs.orgrsc.org These reactions combine several starting materials in a single step to form a complex product, minimizing solvent usage and purification steps. acs.orgrsc.org The ideal green synthesis avoids hazardous reagents and metal catalysts where possible, favoring methodologies that proceed under mild conditions. rsc.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound by mapping the chemical environments of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 1-Benzyl-1H-indole-7-carboxylic acid, distinct signals would be expected for the protons of the indole (B1671886) ring, the benzyl (B1604629) group, and the carboxylic acid.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated at a downfield chemical shift, typically in the range of 10-13 ppm. This signal's broadness is due to hydrogen bonding, and its position is highly deshielded.

Aromatic Protons (Indole and Benzyl Rings): The protons on the indole and benzyl rings would appear in the aromatic region, approximately between 7.0 and 8.0 ppm. The three adjacent protons on the indole's benzene (B151609) ring (H4, H5, H6) would likely show complex splitting patterns (doublets or triplets). The five protons of the benzyl group would also resonate in this region.

Indole Protons (H2 and H3): The protons at the C2 and C3 positions of the indole ring are expected to appear as doublets, typically between 6.5 and 7.5 ppm.

Benzylic Protons (-CH₂-): A sharp singlet corresponding to the two benzylic protons would be expected further upfield, generally in the 5.0-5.5 ppm range, due to the influence of the adjacent nitrogen and phenyl ring.

Expected ¹H NMR Data Summary (Theoretical)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Indole/Benzyl) | 7.0 - 8.0 | Multiplets, Doublets, Triplets |

| Indole H2, H3 | 6.5 - 7.5 | Doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded, with a characteristic signal expected in the 165-185 ppm region.

Aromatic and Indole Carbons: The carbons of the indole and benzyl rings would produce a cluster of signals in the aromatic region, typically from 110 to 140 ppm.

Benzylic Carbon (-CH₂-): The benzylic carbon signal is anticipated to appear in the 45-55 ppm range.

Expected ¹³C NMR Data Summary (Theoretical)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic/Indole Carbons | 110 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A sharp, strong absorption peak is anticipated around 1680-1710 cm⁻¹, corresponding to the carbonyl group.

C-H Aromatic Stretch: Signals for the C-H bonds of the aromatic rings would typically appear just above 3000 cm⁻¹.

C=C Aromatic Stretch: Medium to weak absorptions between 1450 and 1600 cm⁻¹ would indicate the carbon-carbon double bonds within the aromatic rings.

C-O Stretch: A peak corresponding to the carbon-oxygen single bond of the carboxylic acid would be expected in the 1210-1320 cm⁻¹ range.

Expected IR Absorption Data Summary (Theoretical)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C-H | >3000 | Medium to Weak |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₃NO₂), the expected exact mass would be calculated and compared to the experimental value.

Molecular Formula: C₁₆H₁₃NO₂

Monoisotopic Mass: 251.0946 g/mol

Expected HRMS Result: An HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 252.1019, confirming the elemental composition.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the compound from reaction mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a non-volatile solid like this compound. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it onto a column (commonly a reversed-phase C18 column). The compound would elute at a specific retention time, and the purity would be determined by the area percentage of the corresponding peak in the chromatogram. The retention time would be dependent on the specific conditions used (e.g., column type, mobile phase composition, flow rate, and temperature).

Flash Column Chromatography for Purification

Flash column chromatography is a fundamental technique for the rapid purification of synthetic compounds. For this compound, this method would be employed to isolate the target molecule from unreacted starting materials, byproducts, and other impurities following its synthesis.

While specific, experimentally verified conditions for the purification of this compound are not detailed in peer-reviewed literature, a general methodology can be outlined. The process typically involves silica (B1680970) gel as the stationary phase. The choice of mobile phase (eluent) is critical and often determined empirically using thin-layer chromatography (TLC). For carboxylic acids, a common issue is "streaking" or "tailing" on the silica plate, which can be mitigated by adding a small amount of a polar, acidic solvent, such as acetic acid, to the eluent system. A typical eluent system might consist of a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation.

The purification process would involve dissolving the crude reaction mixture in a minimal amount of solvent and adsorbing it onto the silica gel column. The eluent is then passed through the column under positive pressure, and fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

Table 1: General Parameters for Flash Column Chromatography of Indole Carboxylic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (typically 230-400 mesh) |

| Common Eluents | Hexane/Ethyl Acetate, Dichloromethane (B109758)/Methanol (B129727) |

| Modifiers | A small percentage of acetic or formic acid to improve peak shape |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Note: The optimal conditions must be determined experimentally for each specific purification.

Crystallographic Studies for Solid-State Structural Determination

Crystallographic studies, specifically single-crystal X-ray diffraction, provide unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.

As of the latest literature review, a solved crystal structure for this compound has not been reported, and therefore, no crystallographic data is available. If such a study were to be conducted, it would involve growing a single, high-quality crystal of the compound, typically through slow evaporation of a saturated solution or vapor diffusion. This crystal would then be analyzed using an X-ray diffractometer. The resulting diffraction pattern would be used to solve the crystal structure, yielding critical data such as the crystal system, space group, and unit cell dimensions. This information would definitively confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Chemical Reactivity and Transformation Studies of 1 Benzyl 1h Indole 7 Carboxylic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including the formation of esters, amides, and hydrazides. These reactions are fundamental in altering the molecule's physical and biological properties.

The carboxylic acid functionality of 1-Benzyl-1H-indole-7-carboxylic acid can be readily converted to its corresponding esters through several established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process, and the use of excess alcohol or the removal of water can shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions. For instance, the reaction with alkyl halides in the presence of a base like potassium carbonate or cesium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can yield the desired ester. Another approach involves the activation of the carboxylic acid, for example, by converting it into an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Direct oxidative esterification from the Csp³–H bond of benzylic hydrocarbons with carboxylic acids has also been reported as a metal-free protocol. researchgate.net

Table 1: Common Esterification Methods

| Method | Reagents | Typical Conditions |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | DMF, Heat |

| Acid Chloride Formation | Thionyl Chloride or Oxalyl Chloride, then Alcohol | Anhydrous conditions |

Amide Bond Formation with Amines

The formation of an amide bond from this compound and an amine is a crucial transformation in medicinal chemistry. Direct condensation of a carboxylic acid and an amine is generally difficult due to the formation of an unreactive carboxylate salt. bath.ac.uk Therefore, coupling reagents are typically employed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com Other phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. luxembourg-bio.com The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples |

| Carbodiimides | DCC, EDCI |

| Phosphonium Salts | PyBOP, BOP |

| Uronium/Aminium Salts | HBTU, HATU |

Hydrazide Formation

Hydrazides of this compound can be synthesized, providing a versatile intermediate for the preparation of various heterocyclic compounds. The most straightforward method for preparing hydrazides is through the hydrazinolysis of the corresponding ester. The methyl or ethyl ester of the carboxylic acid is treated with hydrazine (B178648) hydrate, often in an alcoholic solvent, to yield the desired hydrazide. researchgate.net

Alternatively, the carboxylic acid can be converted to its acid chloride, which then reacts vigorously with hydrazine. rjptonline.org Direct condensation of the carboxylic acid with hydrazine is also possible using dehydrating agents like DCC. rjptonline.org A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has also been described, offering a scalable methodology. osti.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the benzyl (B1604629) group at the N-1 position and the carboxylic acid at the C-7 position influences the regioselectivity of these reactions. The indole ring generally undergoes electrophilic attack at the C-3 position due to the ability of the nitrogen atom to stabilize the intermediate cation. quimicaorganica.org

While the N-benzyl group is electronically neutral in terms of resonance, it can sterically hinder attack at the C-2 and C-7 positions. The C-7 carboxylic acid group is an electron-withdrawing group, which would typically deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. However, the pyrrole (B145914) ring remains the more reactive part of the molecule. Therefore, electrophilic substitutions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C-3 position. quimicaorganica.org For instance, the reaction of indole-7-carboxylic acid with a benzaldehyde (B42025) derivative in the presence of a palladium catalyst has been shown to result in substitution at the C-3 position. mdpi.com

Nucleophilic substitution reactions on the indole ring are less common unless the ring is activated by strong electron-withdrawing groups or through the formation of an intermediate that facilitates such a reaction. clockss.orgnii.ac.jp

Oxidative and Reductive Transformations of the Indole and Benzyl Moieties

The indole and benzyl moieties of this compound can undergo both oxidative and reductive transformations. The indole ring can be oxidized under various conditions, though this can sometimes lead to complex product mixtures. Selective oxidation of the benzyl group at the benzylic C-H position can lead to the formation of a ketone. nih.gov

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH). rsc.org More recent and milder methods for the reduction of carboxylic acids to alcohols have also been developed. rsc.org The choice of reducing agent is critical to avoid the reduction of the indole ring itself. Catalytic hydrogenation can, under certain conditions, lead to the reduction of the pyrrole part of the indole ring.

Regioselective Functionalization of the Indole Skeleton

The inherent reactivity of the indole ring allows for regioselective functionalization. As mentioned, the C-3 position is the most nucleophilic and is the primary site for electrophilic attack. acs.org Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can be employed for the functionalization of the indole ring, typically after halogenation at a specific position.

A notable example of regioselective functionalization is the palladium-catalyzed C-H activation at the C-3 position of indole-carboxylic acids for reaction with benzyl alcohols. This process leads to the formation of bis(indolyl)methanes. mdpi.com Specifically, the synthesis of 3,3'-(Phenylmethylene)bis(1H-indole-7-carboxylic acid) has been reported, demonstrating the feasibility of C-3 functionalization on an indole-7-carboxylic acid scaffold. mdpi.com This reaction highlights the ability to selectively functionalize the C-3 position while the carboxylic acid at C-7 remains intact. mdpi.com

Coupling Reactions for Derivative Synthesis

The molecular framework of this compound offers multiple sites for chemical modification, making it a valuable scaffold for the synthesis of diverse derivatives. Coupling reactions are particularly instrumental in this context, allowing for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at either the carboxylic acid group or the indole core itself. These transformations are predominantly categorized into amide bond formations utilizing the carboxyl group and palladium-catalyzed cross-coupling reactions targeting the indole nucleus.

Amide Coupling Reactions

The carboxylic acid functional group at the C7 position is a prime site for derivatization through amide bond formation. This reaction, one of the most frequently used in medicinal chemistry, involves coupling the carboxylic acid with a primary or secondary amine. nih.gov To facilitate this transformation, which does not occur spontaneously, the carboxylic acid must first be activated. luxembourg-bio.com This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. luxembourg-bio.com

A variety of coupling reagents have been developed for this purpose. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) and Dicyclohexylcarbodiimide (DCC), are common activators. luxembourg-bio.commdpi.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. luxembourg-bio.comfishersci.co.uk

To improve yields and reduce the risk of side reactions or racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. luxembourg-bio.comgoogle.com The reaction of the O-acylisourea with HOBt generates an active ester that is less prone to racemization but remains sufficiently reactive for efficient coupling. fishersci.co.uk Research has shown that a combination of EDC and a catalytic amount of HOBt, along with a base such as N,N-Diisopropylethylamine (DIPEA) and 4-Dimethylaminopyridine (DMAP), provides an effective protocol for the amidation of functionalized carboxylic acids, even with electron-deficient amines. nih.gov

For instance, various indole-2-carboxylic acids have been successfully coupled with substituted benzyl hydrazines using EDCI in dichloromethane (B109758) to produce novel N-benzyl-1H-indole-2-carbohydrazides. mdpi.com Similarly, the benzyl ester of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid is coupled with an alanine (B10760859) derivative using DCC and HOBT in the presence of triethylamine (B128534). google.com These established methodologies are directly applicable to this compound for the synthesis of a wide array of amide derivatives.

| Coupling Reagent System | Typical Substrates | General Conditions | Purpose/Advantage | Citation |

|---|---|---|---|---|

| EDCI | Indole-2-carboxylic acid, Substituted benzyl hydrazine | Dichloromethane (DCM), Room Temperature, 24h | Forms carbohydrazide (B1668358) derivatives. | mdpi.com |

| DCC / HOBT / Triethylamine | Octahydroindole-2-carboxylic acid benzyl ester, Alanine derivative | Methylene dichloride, 20-25°C | Peptide coupling; HOBt reduces side reactions. | google.com |

| EDC / DMAP / HOBt (cat.) / DIPEA | Functionalized carboxylic acids, Electron-deficient amines | Acetonitrile | Effective for unreactive or electron-deficient amines. | nih.gov |

| HATU / DIPEA | Boc-protected valine, Aromatic amine | Dimethylformamide (DMF), 23°C, 5h | Commonly used reagent for amide synthesis. | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Beyond the carboxylic acid moiety, the indole ring of this compound can be functionalized through palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new C-C bonds, enabling the introduction of various aryl, benzyl, or alkyl groups onto the heterocyclic core.

One notable strategy involves the direct C-H activation of the indole ring. Research has demonstrated a palladium-catalyzed domino reaction of indole-carboxylic acids with benzyl alcohols in water. mdpi.com This protocol facilitates a C3-H bond activation and subsequent benzylation. In a specific application of this method, indole-7-carboxylic acid was reacted with benzyl alcohol in the presence of palladium(II) acetate (B1210297) and sodium diphenylphosphinobenzene-3-sulfonate (TPPMS) as a ligand in water at 60-80°C. mdpi.com This reaction yielded 3,3'-(Phenylmethylene)bis(1H-indole-7-carboxylic acid), showcasing a direct functionalization at the C3 position while preserving the carboxylic acid group. mdpi.com

For broader applications, the indole scaffold can be pre-functionalized, typically with a halogen, to participate in classic cross-coupling reactions. The reactivity of halogenated 1-benzyl-indole derivatives has been explored in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. nih.gov For example, 1-benzyl-3-iodo-1H-indole-2-carbonitriles have been successfully coupled with various partners:

Suzuki-Miyaura Reaction: Coupling with arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. nih.gov

Stille Reaction: Coupling with organotin compounds using dichlorobis(acetonitrile)palladium(II) in DMF. nih.gov

Heck Reaction: Coupling with alkenes using palladium(II) acetate, P(o-tol)₃, and triethylamine in DMF. nih.gov

These methodologies indicate that a halogenated derivative of this compound could serve as a versatile precursor for a wide range of substituted analogs via palladium-catalyzed cross-coupling.

| Reaction Type | Indole Substrate | Coupling Partner | Catalyst & Conditions | Product Type | Citation |

|---|---|---|---|---|---|

| C-H Activation / Benzylation | Indole-7-carboxylic acid | Benzyl alcohol | Pd(OAc)₂, TPPMS, H₂O, 60-80°C | Bis(indolyl)methane | mdpi.com |

| Suzuki-Miyaura Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | 3-Aryl-1-benzyl-indole | nih.gov |

| Stille Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Organotin compound | PdCl₂(CH₃CN)₂, DMF, 40°C | 3-Substituted-1-benzyl-indole | nih.gov |

| Heck Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C | 3-Vinyl-1-benzyl-indole | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Simulations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

For 1-Benzyl-1h-indole-7-carboxylic acid, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These simulations would also yield crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

| Parameter | Calculated Value (Hypothetical) | Unit |

|---|---|---|

| Energy of HOMO | -6.20 | eV |

| Energy of LUMO | -1.85 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.35 | eV |

| Dipole Moment | 2.5 | Debye |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

An MEP analysis of this compound would identify the electron-rich and electron-poor regions of the molecule. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For this molecule, such regions would likely be concentrated around the oxygen atoms of the carboxylic acid group. Conversely, regions of positive potential, shown in blue, are electron-deficient and are potential sites for nucleophilic attack. These would likely be found around the acidic hydrogen of the carboxyl group and the hydrogen on the indole (B1671886) nitrogen. This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" structures. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are key to understanding molecular stability.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) (Hypothetical) |

|---|---|---|

| LP(1) O(carboxyl) | π(C=O) | 35.2 |

| π(C=C) indole | π(C=C) indole | 19.8 |

| π(C=C) benzyl (B1604629) | π*(C=C) benzyl | 21.5 |

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, both within a molecule and between molecules. This is particularly important for understanding the molecule's behavior in a condensed phase or in a biological system.

An NCI analysis of a dimer or crystal structure of this compound would reveal the specific types and strengths of intermolecular forces that govern its solid-state packing and physical properties. For instance, it would highlight the hydrogen bonding between the carboxylic acid groups of adjacent molecules and potential π-π stacking interactions between the aromatic indole or benzyl rings.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies of this compound against a specific protein target would predict its binding mode and affinity. The results would include a docking score, which estimates the binding free energy, and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. Such studies are crucial for evaluating the potential of this compound as an inhibitor or modulator of a particular biological target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the stability of ligand-protein complexes.

An MD simulation of this compound, either in solution or bound to a protein, would reveal its dynamic behavior. nih.gov For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can determine if the ligand remains stably bound in the active site and identify key residues that are crucial for maintaining the interaction.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, often using DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov This includes predicting vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the biological activities and molecular mechanisms of the chemical compound This compound that aligns with the requested article structure.

Studies on the antimicrobial and anticancer properties of indole derivatives are numerous, but the existing research focuses on different isomers or analogues of this specific molecule. For instance, significant research has been conducted on derivatives of indole-2-carboxylic acid and indole-3-carboxylic acid. These studies have explored a range of biological effects, including cytotoxicity against various cancer cell lines and the induction of apoptosis. mdpi.comresearchgate.netnih.gov

However, investigations into the 7-carboxylic acid isomer, specifically with a benzyl group at the 1-position, are not present in the reviewed literature. Consequently, there is no available data regarding its:

Assessment against Gram-positive and Gram-negative bacteria.

Evaluation against fungal strains.

Minimum Inhibitory Concentrations (MIC).

In vitro cytotoxicity against cancer cell lines.

Ability to induce apoptosis.

Modulation of cellular pathways.

While the broader class of indole-containing compounds remains an active area of investigation in medicinal chemistry for potential therapeutic applications, the specific biological profile of this compound has not been characterized in published studies. Therefore, the detailed exploration of its biological activities as outlined cannot be completed at this time.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Cellular Studies

Anticancer Activity via In Vitro Cytotoxicity Assays

Cell Cycle Analysis

Specific cell cycle analysis studies on 1-Benzyl-1h-indole-7-carboxylic acid have not been identified. However, research on related compounds suggests that the indole (B1671886) scaffold can influence cell cycle progression. For example, indole-3-carboxylic acid has been shown to enhance doxorubicin-induced cell cycle arrest in colorectal cells. researchgate.net Furthermore, a study on oxindole-indole conjugates demonstrated that some of these compounds could halt the cell cycle in the G0/G1 phase in MCF-7 breast cancer cells. mdpi.com Another investigation into indole-aryl amide derivatives found that one compound caused cell cycle arrest in the G1 phase in HT29 colon cancer cells. nih.gov These studies indicate that indole-containing molecules have the potential to modulate the cell cycle.

Antioxidant and Free Radical Scavenging Properties

While there are no specific studies on the antioxidant and free radical scavenging properties of this compound, the indole-2-carboxylic acid scaffold has been investigated in this regard. A study on novel indole-2-carboxylic acid analogues revealed that some of the synthesized compounds exhibited potential antioxidant activity. eurjchem.com Another comprehensive analysis of indole-2-carboxylic acid highlighted its potential as an antioxidant drug. researchgate.net The antioxidant properties of marine-derived indole alkaloids, such as caulerpin (B1599013) and caulerpinic acid, have also been a subject of research. mdpi.com Additionally, new ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant properties. researchgate.net

Investigation of Anti-inflammatory Effects

Direct research into the anti-inflammatory effects of this compound is currently unavailable. However, the indole nucleus is a well-known pharmacophore in the design of anti-inflammatory agents. chemimpex.com Various indole derivatives have been synthesized and shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. chemrxiv.orgnih.govchemrxiv.orgrsc.org For example, indole derivatives have been investigated as cyclooxygenase (COX) inhibitors, which are key enzymes in the inflammatory pathway. nih.gov These findings underscore the potential for indole-7-carboxylic acid derivatives to exhibit anti-inflammatory activity. chemimpex.com

Evaluation of Antiviral Activity

There are no specific reports on the antiviral activity of this compound. However, the indole scaffold is present in several antiviral agents and is a subject of ongoing research in this area. nih.gov For instance, derivatives of indole-3-carboxylic acid have demonstrated in vitro antiviral activity against SARS-CoV-2. actanaturae.ru Moreover, other indole derivatives have been explored as potential broad-spectrum antiviral agents, with some showing activity against viruses like HIV-1. nih.govmdpi.com A review of recent developments in indole-containing antiviral agents highlights the versatility of this chemical structure in combating various viral infections. nih.gov Research on 3-alkynyl-5-aryl-7-aza-indoles has also revealed broad-spectrum antiviral activity. frontiersin.org An indole-type compound has also been identified as having antiviral activity against the Dengue virus. researchgate.net

| Compound Class | Virus | Observed Activity |

| Indole-3-carboxylic acid derivatives | SARS-CoV-2 | In vitro antiviral activity actanaturae.ru |

| Indole-2-carboxylic acid derivatives | HIV-1 | Integrase strand transfer inhibition mdpi.com |

| 3-alkynyl-5-aryl-7-aza-indoles | Various viruses | Broad-spectrum antiviral activity frontiersin.org |

| Indole-type compound | Dengue virus | Antiviral activity researchgate.net |

Antiparasitic Activity against Protozoan Pathogens (e.g., Trypanosoma cruzi)

Consequently, there are no research findings, data tables, or molecular mechanism studies to report for this compound in the context of anti-trypanosomal activity. The scientific community has not, to date, published any work that would allow for an assessment of its efficacy or potential as a treatment for Chagas disease, which is caused by Trypanosoma cruzi.

Further research would be necessary to determine if this compound possesses any antiparasitic properties against this or other protozoan pathogens. Without such studies, any discussion of its biological activity in this area would be purely speculative and unsupported by empirical evidence.

Structure Activity Relationship Sar Studies and Lead Optimization

Systematic Modification of the Indole (B1671886) Ring and Benzyl (B1604629) Moiety

Systematic structural modifications of the 1-benzyl-1H-indole-7-carboxylic acid scaffold have been explored to understand the key structural requirements for biological activity and to optimize potency and selectivity. These modifications have primarily targeted the indole ring and the N-1 benzyl group.

The positioning of substituents on the indole ring has a significant impact on the biological activity of this class of compounds. Studies on related indole structures have demonstrated that altering the position of functional groups can lead to substantial changes in potency. For instance, in a series of 1-(2,4-dichlorobenzyl)-substituted indoles, shifting a (methylenehydrazineyl)benzoic acid residue from position 3 of the indole ring to positions 4, 5, or 6 resulted in distinct activity profiles, highlighting the sensitivity of the target receptor to the spatial arrangement of key binding motifs. nih.gov

The nature and position of substituents on both the indole nucleus and the benzyl moiety play a pivotal role in modulating the biological potency and selectivity of this compound analogs.

On the benzyl ring , a variety of substitutions have been investigated to probe the electronic and steric requirements for optimal activity. In a study of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid as potential cholinesterase inhibitors, the introduction of a chloro group at the 3-position of the benzyl ring led to the highest inhibitory activity towards butyrylcholinesterase (BuChE). researchgate.netptfarm.pl This suggests that electron-withdrawing groups on the benzyl ring can be beneficial for activity.

Another study on tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs explored a range of substituents on the N2-benzyl group. The findings indicated that both the type and position of the substituent influenced the growth inhibitory activity and tumor selectivity. nih.gov For example, compounds with a 4-cyano (CN) or 4-trifluoromethoxy (OCF₃) group on the benzyl ring exhibited potent activity and high tumor selectivity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov In contrast, a 4-phenoxybenzyl derivative in a different series showed no inhibitory activity. nih.gov

| Compound ID | N2-Benzyl Substituent | GI₅₀ (μM) vs. MDA-MB-468 | GI₅₀ (μM) vs. MCF-7 | Selectivity Ratio (MCF-7/MDA-MB-468) |

| Ref 2 | H | 7.6 | 9.6 | 1.26 |

| 2f | 4-CN | 2.94 | >30 | >10.2 |

| 2i | 4-OCF₃ | 2.96 | >30 | >10.1 |

| 2j | 4-CH₃ | 8.01 | 7.48 | 0.93 |

| 2k | 2-Naphthylmethyl | 8.35 | 7.63 | 0.91 |

| Data sourced from a study on tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, where Ref 2 is the N2-benzyl analog. nih.gov |

On the indole ring , substitutions have also been shown to be critical. In a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the 3-position of the indole ring was found to be important for apoptotic activity. nih.gov Furthermore, the removal of chlorine atoms from the indole ring in another series of compounds was favorable for improving potency. nih.gov

Bioisosteric Replacement Strategies for Enhanced Properties

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of lead compounds while maintaining or improving their biological activity. drughunter.comnih.gov For this compound, the carboxylic acid moiety is a primary target for such modifications.

The carboxylic acid group often plays a crucial role in binding to target receptors through ionic interactions or hydrogen bonding. Replacing it with a suitable bioisostere that can mimic these interactions is a key challenge. Tetrazoles are one of the most common and successful bioisosteres for carboxylic acids, as their pKa is similar, and they can participate in similar binding interactions. drughunter.comuniroma1.it The replacement of a carboxylic acid with a tetrazole ring in the development of the angiotensin II receptor antagonist losartan (B1675146) famously led to a 10-fold increase in potency. drughunter.com Similarly, acylsulfonamides have been investigated as carboxylic acid surrogates and have shown comparable or improved binding affinities in some inhibitor classes. researchgate.net While direct data on this compound is limited, these examples highlight the potential of bioisosteric replacement to enhance receptor binding affinity.

Bioisosteric replacement offers a means to fine-tune these properties. For example, replacing a carboxylic acid with a tetrazole ring can increase lipophilicity. drughunter.com However, this does not always translate to improved membrane permeability due to factors like high desolvation energies. drughunter.com Studies on cPLA₂α inhibitors demonstrated that fluorination at the 5-position of the indole ring, in conjunction with other modifications, resulted in compounds with reasonable aqueous solubility. nih.gov Therefore, a careful selection of bioisosteres is necessary to achieve an optimal balance of solubility, permeability, and other physicochemical properties for improved drug-like characteristics.

Rational Design of Derivatives for Target Specificity

The rational design of derivatives of this compound is a strategic endeavor in medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties for specific biological targets. This process involves systematic modifications of the core scaffold, including the indole nucleus, the N-benzyl group, and the 7-carboxylic acid moiety, based on an understanding of the structure-activity relationships (SAR) of related indole-containing compounds. While specific SAR studies on this compound are not extensively documented in publicly available research, principles derived from analogous indole derivatives can guide the design of novel analogs with enhanced target specificity.

The indole-7-carboxylic acid scaffold serves as a versatile starting point for the synthesis of a variety of therapeutic agents, including those with potential anti-inflammatory, antimicrobial, and antioxidant activities. ontosight.ai The design of new derivatives often focuses on several key areas of the molecule to modulate its interaction with biological targets.

Modifications of the Benzyl Group:

The N-benzyl group plays a crucial role in the biological activity of many indole derivatives by establishing hydrophobic and aromatic interactions within the binding pockets of target proteins. The substitution pattern on the benzyl ring can significantly influence binding affinity and selectivity. For instance, in a series of N-benzyl indole-derived hydrazones, substitutions on the benzyl ring were found to be critical for their anti-cancer activity. rsc.org

A rational approach to modifying the benzyl group on the this compound core would involve introducing a variety of substituents at the ortho, meta, and para positions. The nature of these substituents—ranging from electron-donating to electron-withdrawing groups, as well as lipophilic and hydrophilic moieties—can be systematically varied to probe the electronic and steric requirements of the target's binding site.

Table 1: Proposed Modifications of the Benzyl Group and Their Rationale

| Modification Position | Substituent Type | Rationale for Improved Target Specificity |

| para-position | Electron-withdrawing (e.g., -Cl, -CF₃) | Enhance electrostatic interactions or hydrogen bonding with the target. |

| para-position | Electron-donating (e.g., -OCH₃, -CH₃) | Modulate electronic properties and potentially improve metabolic stability. |

| meta-position | Bulky hydrophobic (e.g., -t-butyl) | Probe for additional hydrophobic pockets in the binding site. |

| ortho-position | Small polar (e.g., -OH, -NH₂) | Introduce new hydrogen bonding interactions to increase affinity and selectivity. |

Modifications of the Indole Ring:

The indole nucleus itself offers multiple positions for substitution (e.g., positions 2, 3, 4, 5, and 6) that can be exploited to fine-tune the pharmacological profile of the molecule. Modifications at these positions can alter the compound's shape, electronic distribution, and ability to form specific interactions with the target protein. For example, studies on indole-2-carboxamides have shown that substitutions on the indole ring are critical for their activity as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). sci-hub.se

Bioisosteric Replacement of the Carboxylic Acid:

The carboxylic acid group at the 7-position is a key feature, likely involved in forming crucial hydrogen bonds or ionic interactions with the biological target. However, carboxylic acids can sometimes lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism. nih.gov Therefore, a common strategy in rational drug design is the bioisosteric replacement of the carboxylic acid with other functional groups that can mimic its essential interactions while offering improved drug-like properties. cambridgemedchemconsulting.comdrughunter.com

Table 2: Potential Bioisosteric Replacements for the 7-Carboxylic Acid Group

| Bioisostere | Potential Advantages |

| Tetrazole | Similar pKa to carboxylic acid, metabolically more stable. drughunter.com |

| Acyl sulfonamide | Can form similar hydrogen bond interactions, potentially more lipophilic. nih.gov |

| Hydroxamic acid | Can act as a metal chelator, useful for targeting metalloenzymes. |

| Isoxazolol | Can act as a carboxylic acid mimic with altered physicochemical properties. nih.gov |

By systematically applying these design principles, it is possible to generate a library of this compound derivatives. Subsequent screening of these compounds against a specific biological target would then allow for the elucidation of a detailed SAR, leading to the identification of lead compounds with optimized activity and specificity. Computational methods, such as molecular docking, can further aid in the rational design process by predicting the binding modes of these derivatives and prioritizing their synthesis. ijaresm.comresearchgate.netnih.gov

Role in Medicinal Chemistry and Drug Discovery Platforms

1-Benzyl-1H-indole-7-carboxylic Acid as a Synthetic Intermediate

This compound is a valuable synthetic intermediate in the development of complex pharmaceutical agents. myskinrecipes.com The structure possesses three key features that make it highly useful for chemical elaboration: the indole (B1671886) nitrogen, the benzyl (B1604629) group, and the carboxylic acid at the 7-position. The presence of the benzyl group at the N1 position of the indole ring provides steric bulk and modulates the electronic properties of the indole system, which can influence binding affinity to biological targets.

The carboxylic acid functionality is particularly significant as it allows for a wide range of chemical modifications. It can be readily converted into other functional groups such as amides, esters, and alcohols, enabling the synthesis of diverse derivatives. myskinrecipes.com This versatility is crucial for conducting structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to understand their effect on biological activity. For example, in the synthesis of novel cholinesterase inhibitors, indole-5-carboxylic acid was used as a starting material to create a series of N-benzyl substituted piperidine (B6355638) amides, demonstrating a common synthetic strategy that can be applied to the 7-carboxylic acid isomer. researchgate.netnih.gov

The synthesis of derivatives often involves coupling the carboxylic acid with various amines or alcohols. For instance, the reaction of 1H-indole-2-carboxylic acid with substituted benzyl hydrazine (B178648) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) has been employed to produce N-benzyl-1H-indole-2-carbohydrazides with anti-proliferative properties. mdpi.com This highlights a standard synthetic pathway where the indole carboxylic acid moiety serves as a critical anchor for building molecular complexity.

Table 1: Synthetic Utility of the Carboxylic Acid Group on the Indole Scaffold

| Reaction Type | Reagents | Resulting Functional Group | Application in Drug Discovery |

|---|---|---|---|

| Amide Coupling | Amines, Coupling Agents (e.g., EDCI, DCC) | Amide | Creation of peptide mimics, enzyme inhibitors, receptor ligands. researchgate.netmdpi.com |

| Esterification | Alcohols, Acid/Base Catalysis | Ester | Prodrug synthesis, modulation of solubility and bioavailability. nih.gov |

Utilization as a Molecular Scaffold for Novel Compound Libraries

The 1-benzyl-1H-indole structure serves as a privileged molecular scaffold in drug discovery. A scaffold is a core molecular framework upon which various substituents are attached to create a library of related compounds. The indole ring system is known to interact with numerous biological targets, making it an excellent starting point for developing new therapeutic agents. myskinrecipes.com

Compound libraries based on the 1-benzyl-1H-indole scaffold are synthesized to explore a wide chemical space and identify compounds with desired biological activities. By systematically varying the substituents on the indole ring and modifying the group attached to the carboxylic acid at the 7-position, medicinal chemists can generate a large number of diverse molecules for high-throughput screening.

An example of this approach can be seen in the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), where the 1-benzylindole scaffold was systematically modified. nih.gov Variations included changing the substitution pattern on the benzyl ring and altering the side chain attached to the indole core. Similarly, a library of N-(7-indolyl)benzenesulfonamides was synthesized and evaluated for antitumor activity, revealing potent cell cycle inhibitors. nih.gov Another study focused on creating a series of N-benzyl substituted piperidine amides from 1H-indole-5-carboxylic acid to discover potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov These examples, while not specific to the 7-carboxylic acid isomer, illustrate the power of using the N-benzylated indole carboxylic acid scaffold to generate novel compound libraries targeting diverse diseases.

Table 2: Example of a Compound Library Based on an N-Benzyl Indole Scaffold (Cholinesterase Inhibitors)

| Compound | R Group on Benzyl Ring | Enzyme | Inhibition (%) at 10 µM |

|---|---|---|---|

| 6a | H | BuChE | 9.01 |

| 6b | 2-Cl | BuChE | 25.12 |

| 6c | 3-Cl | BuChE | 30.06 |

| 6d | 4-Cl | BuChE | 26.54 |

| 6e | 3-F | BuChE | 28.16 |

Data derived from a study on 1H-indole-5-carboxylic acid derivatives, illustrating the scaffold library concept. researchgate.net

Contribution to Lead Compound Identification and Validation

The process of drug discovery involves identifying initial "hits" from screening compound libraries, optimizing these hits into "lead" compounds, and then validating their therapeutic potential. The this compound scaffold plays a vital role in this pipeline. Derivatives synthesized from this scaffold are tested in various biological assays to identify molecules that exhibit a desired effect on a specific target, such as an enzyme or receptor. acs.org

Once a hit is identified, the versatility of the scaffold allows for rapid synthesis of analogs to conduct SAR studies. myskinrecipes.com These studies are crucial for validating the initial finding and optimizing the compound's properties, such as potency, selectivity, and metabolic stability. For instance, in the search for new inhibitors of cytosolic phospholipase A2α, systematic structural variations of a 1-benzylindole lead compound led to derivatives with significantly improved potency. nih.gov

The carboxylic acid group is often a key pharmacophoric feature, directly interacting with biological targets through hydrogen bonding or electrostatic interactions. nih.gov However, it can also present challenges related to bioavailability. drughunter.com Therefore, a common strategy in lead optimization is to replace the carboxylic acid with a bioisostere—a different functional group with similar physical or chemical properties that can maintain or improve biological activity while enhancing drug-like characteristics. nih.govdrughunter.com The this compound scaffold provides the ideal platform for exploring such bioisosteric replacements. For example, in the development of HIV-1 integrase inhibitors, indole-2-carboxylic acid was identified as a potent scaffold, and further optimization of this lead structure led to derivatives with markedly increased inhibitory effects. mdpi.com

Table 3: Lead Optimization of Indole-based Compounds

| Scaffold Type | Target | Initial Hit Potency (pEC₅₀) | Optimized Lead Potency (pEC₅₀) | Key Modification |

|---|---|---|---|---|

| Indole-2-carboxamide | Trypanosoma cruzi | ~5.5 | 6.5 | Introduction of two substituents on the indole ring. acs.org |

| 1-Benzylindole | cPLA2α | Micromolar (IC₅₀) | Submicromolar (IC₅₀) | Replacement of side chain with a tetrazolyl-pentanoic acid moiety. nih.gov |

This systematic approach of synthesis, screening, and optimization, centered around versatile scaffolds like this compound, is fundamental to modern medicinal chemistry and the successful discovery of new medicines.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of 1-Benzyl-1H-indole-7-carboxylic acid and its analogs is paramount for extensive biological evaluation. While general methods for the N-alkylation of indoles are established, future research should focus on developing more refined and high-yielding strategies tailored to the indole-7-carboxylic acid scaffold.

One promising avenue involves the direct N-benzylation of indole-7-carboxylic acid. Established protocols for N-alkylation of indoles often utilize a strong base, such as sodium hydride or potassium hydroxide (B78521), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of benzyl (B1604629) bromide. orgsyn.orgtandfonline.com Future investigations could optimize these conditions specifically for the 7-carboxylic acid isomer to maximize yield and minimize side reactions.

Furthermore, the development of one-pot synthesis methods that combine the formation of the indole (B1671886) ring with subsequent N-benzylation could significantly streamline the production of these compounds. For instance, palladium-catalyzed domino reactions that involve C-H activation and benzylation of indole-carboxylic acids with benzyl alcohols in water present an environmentally friendly and efficient alternative. mdpi.com Adapting such methodologies for the specific synthesis of this compound could be a significant step forward.

Moreover, the creation of a diverse library of analogs with various substituents on the benzyl ring is crucial for structure-activity relationship (SAR) studies. This will necessitate the exploration of robust synthetic routes that are tolerant of a wide range of functional groups.

Table 1: Potential Synthetic Approaches for this compound

| Method | Reagents and Conditions | Potential Advantages |

| Direct N-Benzylation | Indole-7-carboxylic acid, Benzyl bromide, KOH, DMSO | Straightforward, well-established principle. orgsyn.org |

| Palladium-Catalyzed C-H Activation/Benzylation | Indole-7-carboxylic acid, Benzyl alcohol, Palladium catalyst, Water | Green chemistry, potential for high efficiency. mdpi.com |

| One-pot Fischer Indole Synthesis and N-Alkylation | Substituted hydrazine (B178648), keto-acid, followed by in-situ benzylation | Streamlined process for generating diverse analogs. |

Comprehensive Mechanistic Elucidation of Biological Actions

Preliminary studies on indole-7-carboxylic acid derivatives have suggested a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai However, the specific mechanisms of action for this compound remain largely uninvestigated. Future research should aim to unravel the molecular pathways through which this compound exerts its potential therapeutic effects.

A critical area of investigation will be to identify the direct molecular targets of this compound. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA). Once potential binding partners are identified, further biochemical and cellular assays will be necessary to validate these interactions and understand their functional consequences.

For instance, given the prevalence of indole-based compounds as enzyme inhibitors, it would be pertinent to screen this compound against a panel of relevant enzymes, such as kinases, proteases, and metabolic enzymes. The indole scaffold is known to interact with a variety of protein targets, and the specific substitution pattern of this compound may confer novel inhibitory activities. researchgate.net

Furthermore, understanding the downstream signaling pathways modulated by this compound is crucial. Techniques like transcriptomics (RNA-seq) and proteomics can provide a global view of the cellular changes induced by treatment with this compound, offering insights into its mechanism of action.

Advanced Computational Modeling for Predictive Research

In silico approaches are indispensable tools in modern drug discovery for predicting the properties and interactions of novel compounds, thereby guiding synthetic efforts and biological testing. nih.gov Future research on this compound will greatly benefit from the application of advanced computational modeling.

Molecular docking studies can be employed to predict the binding modes of this compound with potential protein targets. nih.gov For example, based on the known targets of other indole derivatives, docking simulations could explore the binding of this compound to the hydrophobic pocket of HIV-1 gp41 or the active sites of various enzymes. nih.gov These studies can help in prioritizing biological assays and in designing new analogs with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling can be utilized to build predictive models that correlate the structural features of a series of this compound analogs with their biological activities. These models can then be used to virtually screen new compound designs and predict their potency before synthesis.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to its target protein. This can help in understanding the stability of the ligand-protein complex and in identifying key interactions that are crucial for binding.

Table 2: Computational Approaches for Predictive Research on this compound

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding poses and affinities with protein targets. | Identification of potential biological targets and key binding interactions. nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity. | Guiding the design of more potent and selective analogs. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability of binding and identifying critical interactions. |

Exploration of New Pharmacological Targets

The unique chemical architecture of this compound suggests that it may interact with novel pharmacological targets, opening up new avenues for therapeutic intervention. A systematic exploration of its biological activities against a wide range of disease models is warranted.

Given the established role of indole derivatives in oncology, investigating the anti-cancer potential of this compound is a logical next step. mdpi.com Screening against a panel of cancer cell lines, followed by mechanistic studies to identify the underlying anti-proliferative and pro-apoptotic pathways, could reveal novel anti-cancer applications. For instance, the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family, has been identified as a target for some tricyclic indole carboxylic acids, suggesting a potential area of investigation. nih.gov

The structural similarity of the indole nucleus to the neurotransmitter serotonin (B10506) suggests that this compound could have applications in neuroscience. mdpi.com Investigating its effects on neurological targets, such as dopamine (B1211576) receptors or enzymes involved in neuroinflammation, could uncover new treatments for neurodegenerative diseases or psychiatric disorders. nih.govmdpi.com

Furthermore, the broad biological activity profile of indole derivatives encourages a wider screening approach. researchgate.net Testing this compound in assays for infectious diseases, metabolic disorders, and inflammatory conditions could lead to the discovery of unexpected and valuable therapeutic properties. The indole-7-carboxylic acid scaffold is considered a versatile intermediate in the synthesis of pharmaceuticals for a variety of conditions. ontosight.aichemimpex.com

Q & A

What are the recommended synthetic routes for preparing 1-Benzyl-1H-indole-7-carboxylic acid, and how can reaction yields be optimized?

Basic Research Question

The synthesis of this compound typically involves indole functionalization and carboxylation. A common approach is formylation at the indole C7 position followed by oxidation to the carboxylic acid. For example, sodium borohydride reduction of aldehyde intermediates (e.g., 2-carbaldehyde derivatives) can yield hydroxymethyl intermediates, which are further oxidized to carboxylic acids . To optimize yields: